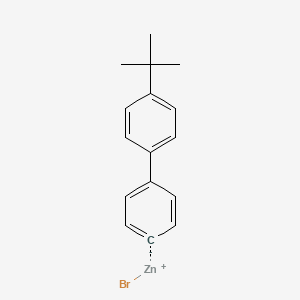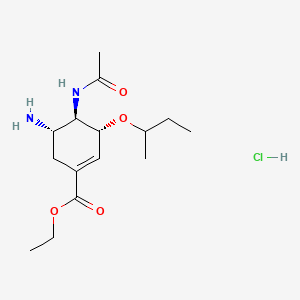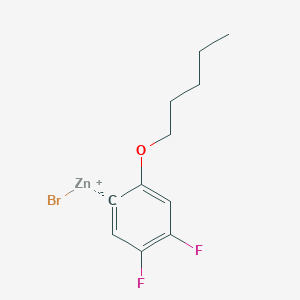
(4,5-Difluoro-2-(n-pentyloxy)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 4,5-difluoro-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4,5-difluoro-2-(n-pentyloxy)phenyl bromide+Zn→(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and concentration of the final product.
化学反应分析
Types of Reactions
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, boronic acids, and other organometallic reagents.
Conditions: Typically, these reactions are carried out under inert atmospheres, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction requirements.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in the development of new synthetic methodologies.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological activity. For example, intermediates in drug synthesis often utilize such organozinc compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in forming complex molecular structures is essential for developing new materials with unique properties.
作用机制
The mechanism by which (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.
相似化合物的比较
Similar Compounds
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc chloride
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc iodide
Uniqueness
Compared to its analogs, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its solubility in THF and compatibility with various catalytic systems further enhance its utility.
属性
分子式 |
C11H13BrF2OZn |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-difluoro-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9;;/h6,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GIEGRJBDLZPHTA-UHFFFAOYSA-M |
规范 SMILES |
CCCCCOC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
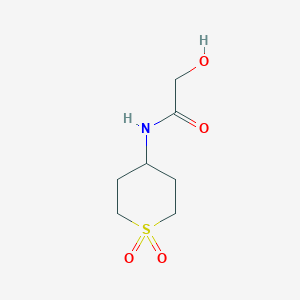
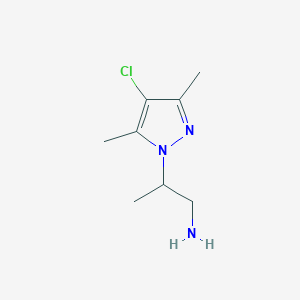
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
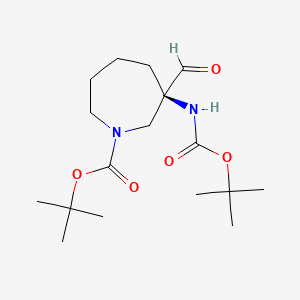
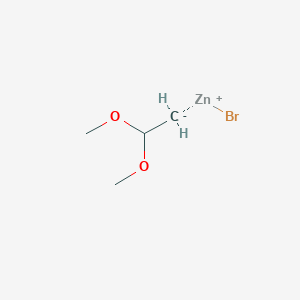
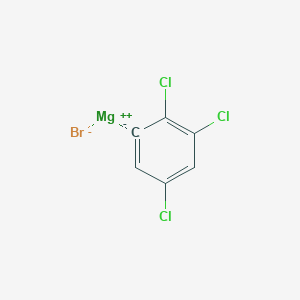
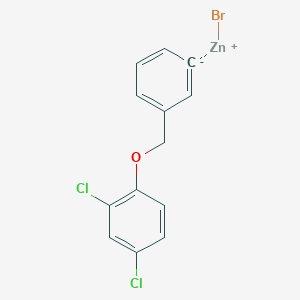
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)

